(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 170642-29-2
VCID: VC21541600
InChI: InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1
SMILES: C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H21NO4
Molecular Weight: 351,41 g/mole

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid

CAS No.: 170642-29-2

Cat. No.: VC21541600

Molecular Formula: C21H21NO4

Molecular Weight: 351,41 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid - 170642-29-2

CAS No. 170642-29-2
Molecular Formula C21H21NO4
Molecular Weight 351,41 g/mole
IUPAC Name (2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1
Standard InChI Key DRGUEWQZLABTFG-LJQANCHMSA-N
Isomeric SMILES C1CC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity and Structure

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid is a modified amino acid derivative primarily used in peptide synthesis. It belongs to the class of Fmoc-protected amino acids, which are fundamental building blocks in solid-phase peptide synthesis (SPPS). The compound features a cyclopropyl group at the beta position, which contributes to its unique structural properties .

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs:

  • Fmoc-D-Cyclopropylalanine

  • Fmoc-beta-cyclopropyl-D-Ala-OH

  • (2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

  • Cyclopropanepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-

  • Fmoc-D-Cpa-OH

Physical and Chemical Properties

The compound possesses specific characteristics that define its behavior in chemical reactions and applications:

PropertyValue
CAS Number170642-29-2
Molecular FormulaC₂₁H₂₁NO₄
Molecular Weight351.4 g/mol
IUPAC Name(2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
InChIInChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1
InChIKeyDRGUEWQZLABTFG-LJQANCHMSA-N
Physical StateSolid
Storage TemperatureFreezer conditions recommended

The structural configuration features an R-stereochemistry at the alpha carbon, distinguishing it from its S-enantiomer. This stereochemistry is critical for its specific applications in peptide chemistry .

Synthesis and Production

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid typically involves complex processes to ensure the retention of stereochemical integrity.

Applications in Peptide Chemistry

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid finds its primary application in solid-phase peptide synthesis, particularly in the creation of peptides with specialized structural characteristics.

Role in Solid-Phase Peptide Synthesis

The compound serves as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), which has become the predominant method for peptide production. The Fmoc approach offers several advantages over alternative methods:

  • Mild deprotection conditions using bases rather than strong acids

  • Orthogonality with various side-chain protecting groups

  • Ability to monitor synthesis progress through UV detection of the liberated dibenzofulvene adduct

  • Compatibility with sensitive sequences and modifications

In SPPS, the amino acid is incorporated into the growing peptide chain through coupling reactions that form amide bonds. The cyclopropyl group at the beta position introduces specific conformational constraints that can influence secondary structure formation .

Structural Effects on Peptides

The incorporation of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid into peptide sequences can confer several unique properties:

  • The cyclopropyl group adds structural rigidity to the peptide backbone

  • The D-configuration can induce turns or specific secondary structures

  • The combination of D-configuration and cyclopropyl group can enhance proteolytic stability

  • The modified residue can alter binding properties to biological targets

These structural characteristics make the compound particularly valuable in designing peptides with specific conformational requirements, especially for biomedical applications where structural stability is critical .

Specialized Applications

Research demonstrates that compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid have been employed in the synthesis of highly conformationally restricted cyclopropane tethers (CPTs). These structures can control conformation and improve cell permeability of cyclic peptides regardless of amino acid sequence, expanding the potential applications of peptide-based therapeutics.

Additionally, structurally related fluoromethylcyclopropylalanine residues have been used in the synthesis of hormaomycin analogues, indicating the versatility of cyclopropylalanine derivatives in constructing complex bioactive molecules .

SupplierPackage SizePricePurity
Acrotein0.5 g$8897%
Acrotein5 g$39697%
AK Scientific5 g$478Not specified
Labseeker10 g$1,55095%
Labseeker25 g$2,20095%
TRC50 mg$45Not specified
Cymit Quimica250 mg€25Not specified
Cymit Quimica1 g€58Not specified
Cymit Quimica5 g€189Not specified
Cymit Quimica10 g€332Not specified
Aapptec1 g$95Not specified

Pricing varies significantly based on quantity, purity, and supplier, reflecting the specialized nature of this compound and its importance in peptide chemistry .

Solubility Characteristics

Understanding the solubility properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid is crucial for its effective application in peptide synthesis.

Solubility in Various Solvents

Like many Fmoc-protected amino acids, this compound exhibits poor solubility in aqueous solutions but dissolves well in organic solvents commonly used in peptide synthesis. Recent research has focused on enhancing the solubility of hydrophobic compounds, including Fmoc-protected amino acids, in aqueous solutions to develop more environmentally friendly synthesis protocols .

Approaches to improve solubility of Fmoc-protected amino acids include:

  • Use of mixed solvent systems

  • Addition of solubilizing agents

  • Development of specialized delivery systems

  • Temperature modifications during dissolution

These considerations become particularly important when attempting to use the compound in greener peptide synthesis methodologies that aim to reduce dependence on organic solvents.

Comparative Analysis with Related Compounds

Examining the relationship between (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid and structurally similar compounds provides valuable insights into its unique properties and applications.

Comparison with Cyclohexylalanine Derivative

The structurally related compound (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid (Fmoc-D-Cha-OH) shares the Fmoc protection strategy but contains a cyclohexyl group instead of a cyclopropyl group at the beta position. This difference results in distinct conformational properties:

  • The cyclopropyl group in the title compound creates a more rigid, constrained structure

  • The cyclohexyl group in Fmoc-D-Cha-OH provides greater hydrophobicity

  • The smaller size of the cyclopropyl group may allow for different packing arrangements in peptide structures

These structural differences translate into unique applications in peptide design, with each derivative offering specific advantages depending on the desired conformational and physicochemical properties.

Enantiomeric Comparison

The S-enantiomer of the compound, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid (Fmoc-L-cyclopropylalanine), differs from the R-enantiomer in its stereochemical configuration at the alpha carbon. This stereochemical difference results in:

  • Different effects on peptide secondary structure

  • Altered susceptibility to enzymatic degradation

  • Distinct biological activity profiles

  • Varied influence on peptide conformational preferences

The choice between R and S enantiomers depends on the specific structural requirements of the target peptide and its intended application.

Research Applications and Case Studies

The specialized nature of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid makes it valuable in various research applications.

Peptide Design and Synthesis

The compound has been employed in the design of peptides with specific structural characteristics. Its ability to induce conformational constraints makes it particularly useful in:

  • Creating peptides with enhanced stability against proteolytic degradation

  • Developing peptide-based therapeutics with improved pharmacokinetic profiles

  • Synthesizing peptides that mimic specific protein-protein interaction interfaces

  • Generating rigid cyclic peptides with defined three-dimensional structures

Applications in Medicinal Chemistry

In medicinal chemistry, the compound has been utilized in:

  • Development of highly conformationally restricted cyclopropane tethers (CPTs) for controlling peptide conformation

  • Improving cell permeability of cyclic peptides regardless of amino acid sequence

  • Creating peptide analogues with enhanced stability and specific binding properties

These applications demonstrate the compound's utility in advancing peptide-based drug development and exploring new therapeutic modalities.

Future Perspectives

As peptide therapeutics continue to gain prominence in the pharmaceutical industry, the importance of specialized building blocks like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid is likely to increase.

Emerging Trends

Several trends suggest expanded applications for this compound:

  • Growing interest in peptide therapeutics with improved stability and bioavailability

  • Advancements in environmentally friendly peptide synthesis methodologies

  • Increasing focus on conformationally constrained peptides for biological applications

  • Development of novel peptide scaffolds for drug discovery

Research Opportunities

Future research directions may include:

  • Exploration of new synthetic routes to improve efficiency and stereoselectivity

  • Development of aqueous-compatible synthesis protocols for greener chemistry

  • Investigation of alternative protecting group strategies compatible with cyclopropylalanine

  • Further studies on the structural impact of cyclopropylalanine in different peptide contexts

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